molecular formula C11H11FO3 B8758734 Ethyl 3-(4-fluorophenyl)-2-oxopropanoate

Ethyl 3-(4-fluorophenyl)-2-oxopropanoate

Cat. No.: B8758734
M. Wt: 210.20 g/mol
InChI Key: PJSQHIAQHPWBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-fluorophenyl)-2-oxopropanoate (CAS 161038-68-2) is a fluorinated organic compound with the molecular formula C 11 H 11 FO 3 and a molecular weight of 210.20 g/mol [ 1 ]. As a member of the β-keto ester family, it serves as a versatile chemical building block and key synthetic intermediate in medicinal chemistry and drug discovery research. The incorporation of a fluorine atom on the phenyl ring can significantly influence a compound's electronic properties, metabolic stability, and bioavailability, making this reagent valuable for the synthesis of more complex, fluorinated target molecules [ 4 ]. Researchers utilize this compound in various chemical transformations, such as condensation and cyclization reactions, to access heterocyclic scaffolds common in pharmaceutical agents [ 7 ]. When handling, appropriate safety precautions should be observed. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

ethyl 3-(4-fluorophenyl)-2-oxopropanoate

InChI

InChI=1S/C11H11FO3/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3

InChI Key

PJSQHIAQHPWBCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC1=CC=C(C=C1)F

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 3 4 Fluorophenyl 2 Oxopropanoate

Established and Emerging Synthetic Approaches for α-Keto Esters

The synthesis of α-keto esters can be achieved through various routes. Classical and modern methods include the Friedel–Crafts acylation, the hydrolysis and esterification of alkyl cyanides, and numerous oxidative approaches. aurigeneservices.com Among the notable strategies is the acylation or alkylation of monosubstituted 1,3-dithianes, which provides a versatile pathway to this class of molecules. aurigeneservices.comacs.org This approach utilizes the concept of "umpolung" or dipole inversion, where the normally electrophilic carbonyl carbon is converted into a nucleophilic species.

A powerful method for the preparation of α-keto esters involves the use of ethyl 1,3-dithiane-2-carboxylate as an α-keto acid equivalent. sigmaaldrich.com This synthetic strategy is centered on the generation of a carbanion from the dithiane, which then acts as a potent nucleophile.

The core of this methodology involves three key steps:

Deprotonation: Ethyl 1,3-dithiane-2-carboxylate possesses an acidic proton at the C2 position of the dithiane ring. Treatment with a strong base, such as n-butyllithium (n-BuLi), removes this proton to generate a stabilized carbanion.

Alkylation: The resulting carbanion is then reacted with an appropriate electrophile, such as an alkyl or aralkyl halide. For the synthesis of Ethyl 3-(4-fluorophenyl)-2-oxopropanoate, the chosen halide would be 4-fluorobenzyl halide (e.g., bromide or chloride). The carbanion displaces the halide in a nucleophilic substitution reaction to form a C-C bond, yielding the 2-alkylated dithiane intermediate.

Deprotection (Hydrolysis): The final step is the hydrolysis of the dithioacetal group to unveil the ketone functionality. This deprotection is typically achieved under oxidative or hydrolytic conditions, often using reagents like mercury(II) chloride (HgCl₂) or N-bromosuccinimide (NBS), to yield the desired α-keto ester.

The general reaction scheme is outlined below:

Reaction Scheme: Dithiane-based Synthesis of α-Keto Esters

StepReactantsReagentsProductPurpose
1. Deprotonation Ethyl 1,3-dithiane-2-carboxylateStrong Base (e.g., n-BuLi)Dithiane CarbanionGeneration of a nucleophile.
2. Alkylation Dithiane Carbanion, Aralkyl Halide (e.g., 4-fluorobenzyl bromide)-2-alkylated dithianeFormation of the target carbon skeleton.
3. Deprotection 2-alkylated dithianeHydrolysis/Oxidation Reagents (e.g., HgCl₂)α-Keto EsterUnmasking of the ketone functionality.

This method offers a reliable route for constructing the α-keto ester framework from simple precursors.

Purification Strategies for α-Keto Pyruvic Acid Compounds

The purity of α-keto esters is critical for their use in subsequent synthetic steps. While standard techniques like distillation and chromatography are widely used, certain compounds can be challenging to purify due to thermal instability or similar polarities to impurities. For α-keto pyruvic acid derivatives, which contain a reactive ketone group, specific chemical purification methods can be employed for enhanced selectivity and efficiency.

A classic and highly effective technique for purifying aldehydes and certain reactive ketones is through the formation of a bisulfite addition product. wikipedia.org This method leverages the reversible reaction between a carbonyl group and a bisulfite salt (e.g., sodium bisulfite, NaHSO₃) to form a water-soluble α-hydroxysulfonic acid salt. wikipedia.orggoogle.com This process is particularly useful for separating the target carbonyl compound from non-carbonyl organic impurities.

The purification process consists of the following stages:

Adduct Formation: The crude α-keto ester is mixed with a saturated aqueous solution of sodium bisulfite. The bisulfite anion adds to the electrophilic keto-carbonyl carbon, forming the bisulfite adduct, which typically precipitates or dissolves in the aqueous phase. nih.gov

Separation: The solid adduct can be isolated by filtration, or if it remains in the aqueous phase, the organic impurities can be extracted away with an immiscible organic solvent. google.comrsc.org

Decomposition/Regeneration: The purified bisulfite adduct is then treated with either a base (e.g., sodium carbonate) or a strong acid to reverse the reaction and regenerate the pure α-keto ester. wikipedia.orggoogle.com The regenerated compound, now free from the initial impurities, can be extracted into a fresh organic solvent and isolated.

This technique is advantageous as it avoids the need for high temperatures or expensive chromatographic materials and can significantly improve purity by selectively targeting the keto functionality. google.com

The choice of purification method for oxo esters depends on several factors, including the scale of the reaction, the physical properties of the compound, and the nature of the impurities. A comparative analysis highlights the relative strengths and weaknesses of common techniques.

Table: Comparison of Purification Methods for Oxo Esters

Purification TechniquePrinciple of SeparationAdvantagesDisadvantagesBest Suited For
Fractional Distillation Difference in boiling points.Cost-effective for large scales; good for removing non-volatile or highly volatile impurities.Requires thermal stability of the compound; may not separate compounds with close boiling points.Thermally stable, volatile liquid products.
Column Chromatography Differential adsorption onto a stationary phase (e.g., silica gel).High resolution and versatility; applicable to a wide range of compounds.Can be time-consuming, expensive (solvents, stationary phase), and difficult to scale up.Small to medium scale purification; separation of compounds with similar polarities.
Bisulfite Adduct Formation Reversible chemical reaction based on the presence of a carbonyl group. wikipedia.orgnih.govHighly selective for aldehydes and reactive ketones; excellent for removing non-carbonyl impurities; cost-effective.Limited to compounds that form stable adducts; requires additional reaction and regeneration steps. google.comCrude products containing non-carbonyl impurities.
Crystallization Difference in solubility at varying temperatures.Can yield very high purity product; scalable and economical.Only applicable to solid compounds or those that can form solid derivatives.Solid oxo esters or derivatives.

Elucidating Reaction Chemistry of Ethyl 3 4 Fluorophenyl 2 Oxopropanoate

Reactivity Profile of the α-Keto Group

The α-keto group is the most prominent feature of Ethyl 3-(4-fluorophenyl)-2-oxopropanoate, characterized by two adjacent carbonyl groups. This arrangement significantly influences the reactivity of the molecule, particularly at the α-carbonyl carbon, which is highly electrophilic. This enhanced electrophilicity is due to the electron-withdrawing effects of both the adjacent ester group and the 4-fluorophenyl ring.

Exploration of Nucleophilic Addition Reactions to the α-Carbonyl

The electrophilic nature of the α-carbonyl carbon makes it highly susceptible to attack by a wide variety of nucleophiles. These reactions typically proceed via a tetrahedral intermediate, which is then protonated during workup to yield the corresponding alcohol. The increased electrophilicity of the keto group in α-ketoesters makes them attractive intermediates for the synthesis of complex natural products. beilstein-journals.org

A range of nucleophiles can be employed in these addition reactions, including organometallic reagents, enolates, and heteroatomic nucleophiles. The outcomes of these reactions are diverse, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Table 1: Examples of Nucleophilic Addition Reactions at the α-Carbonyl Group

NucleophileReagent ExampleProduct Type
OrganolithiumPhenyllithiumTertiary Alcohol
Grignard ReagentMethylmagnesium BromideTertiary Alcohol
EnolateLithium enolate of acetoneβ-Hydroxy-α-keto ester
CyanideSodium CyanideCyanohydrin
HydrideSodium Borohydrideα-Hydroxy Ester

It is important to note that the presence of the adjacent ester group can sometimes lead to competing reactions, such as Claisen condensation, if the nucleophile is also a strong base. Reaction conditions, therefore, must be carefully controlled to favor the desired nucleophilic addition.

Investigations into Condensation Reactions

The α-keto group of this compound can also participate in various condensation reactions. These reactions are fundamental in carbon-carbon bond formation and are widely used in the synthesis of more complex molecules.

One of the primary condensation reactions for α-keto esters is the aldol (B89426) condensation. In this reaction, the enolate of the α-keto ester can act as a nucleophile, attacking the carbonyl group of another aldehyde or ketone. Alternatively, the α-keto ester itself can act as the electrophile, reacting with the enolate of another carbonyl compound.

Another significant condensation reaction is the Knoevenagel condensation, where the α-keto ester reacts with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. This reaction is a versatile method for the formation of carbon-carbon double bonds. Furthermore, Claisen condensation, a reaction between two ester molecules, can occur, leading to the formation of a β-keto ester. libretexts.orgjove.comyoutube.com However, in the case of α-keto esters, other condensation pathways may be more prevalent.

Transformations Involving the Ethyl Ester Moiety

The ethyl ester group in this compound is another key site for chemical transformations. The most common reactions involving this moiety are hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the formation of the carboxylate salt. The resulting α-keto acid can be a valuable synthetic intermediate, though it may be prone to decarboxylation under certain conditions.

Transesterification: This process involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. wikipedia.org This reaction is often used to modify the properties of the molecule or to introduce a different functional group. The transesterification of α-ketocarboxylic acid esters can be catalyzed by tin, titanium, zirconium, or lithium catalysts. google.com It has been noted that β-keto esters can be selectively transesterified over α-keto esters, likely proceeding through an enol intermediate. rsc.org

Table 2: Common Transformations of the Ethyl Ester Moiety

ReactionReagentsProduct
Acid-Catalyzed HydrolysisH₃O⁺, heat3-(4-fluorophenyl)-2-oxopropanoic acid
Base-Catalyzed HydrolysisNaOH, H₂OSodium 3-(4-fluorophenyl)-2-oxopropanoate
TransesterificationMethanol, H⁺ or MeO⁻Mthis compound

Reactions at the 4-Fluorophenyl Substituent

The 4-fluorophenyl group provides a third avenue for the chemical modification of this compound. The fluorine atom and the aromatic ring itself can undergo specific reactions.

Electrophilic Aromatic Substitution Pathways

The 4-fluorophenyl ring can undergo electrophilic aromatic substitution, where an electrophile replaces one of the hydrogen atoms on the aromatic ring. The fluorine atom is an ortho, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the fluorine. However, fluorine is also a deactivating group due to its high electronegativity, which withdraws electron density from the ring, making the reaction slower than with benzene. uci.edu

Exploration of Metal-Catalyzed Cross-Coupling Reactions

The carbon-fluorine bond in the 4-fluorophenyl group is generally strong and less reactive in cross-coupling reactions compared to other carbon-halogen bonds. However, advancements in catalysis have enabled the use of aryl fluorides in various metal-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium and nickel-based catalysts are commonly employed for these transformations. nih.govorganic-chemistry.orgacs.org For example, in a nickel-catalyzed cross-coupling reaction, an organozinc reagent can be coupled with an aryl fluoride. organic-chemistry.orgacs.org The success of these reactions often depends on the choice of catalyst, ligands, and reaction conditions.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

Reaction NameCatalyst System (Example)Coupling Partner (Example)Product Type
Suzuki CouplingPd(PPh₃)₄, basePhenylboronic acidBiphenyl derivative
Stille CouplingPd(PPh₃)₄Tributyl(phenyl)tinBiphenyl derivative
Buchwald-Hartwig AminationPd catalyst, ligand, baseAnilineN-Aryl amine derivative
Sonogashira CouplingPd/Cu catalyst, basePhenylacetyleneAryl-alkyne derivative

These cross-coupling reactions provide a versatile platform for further functionalization of the 4-fluorophenyl ring, allowing for the introduction of a wide range of substituents.

Derivatization Strategies for Building Complex Molecular Architectures

This compound, also known as ethyl (4-fluorobenzoyl)acetate, is a versatile precursor in organic synthesis. Its bifunctional nature, containing both a ketone and an ester group, allows for a wide range of chemical transformations. Researchers have leveraged this reactivity to construct a variety of complex molecular architectures, particularly heterocyclic systems, through several key derivatization strategies. These strategies include condensation reactions, domino reactions, and cyclizations, which transform the relatively simple starting material into molecules with significant structural complexity and potential applications in medicinal chemistry.

Condensation Reactions for Heterocycle Synthesis

One of the primary applications of this compound is in condensation reactions with dinucleophiles to form heterocyclic rings. These reactions are fundamental in building frameworks for pharmacologically active compounds.

Synthesis of Benzimidazoles and Perimidines: The compound undergoes condensation reactions with diamines, leading to the formation of benzimidazoles and perimidines. This transformation involves a C-C bond cleavage, highlighting the reactivity of the β-ketoester moiety. Such heterocyclic cores are prevalent in antimalarial agents. chemicalbook.com

Quinoxaline Dioxide Formation: In a specific example, the condensation of ethyl (4-fluorobenzoyl)acetate with benzofurazan oxide results in the formation of 2-(carboethoxy)-3-(4′-fluoro)phenylquinoxaline-1,4-dioxide. chemicalbook.com This reaction demonstrates the utility of the ketoester in creating more elaborate fused heterocyclic systems.

ReagentResulting Molecular ArchitecturePotential Application Area
DiaminesBenzimidazoles, PerimidinesAntimalarial treatments chemicalbook.com
Benzofurazan OxidePhenylquinoxaline 1,4-dioxide chemicalbook.comFused Heterocyclic Chemistry

Domino and Multicomponent Reactions

The reactivity of this compound makes it an excellent substrate for domino and multicomponent reactions (MCRs), where multiple bonds are formed in a single synthetic operation. These approaches are highly efficient for rapidly building molecular complexity.

Hydroxybenzophenone Synthesis: Through a base-promoted domino Michael addition/cyclization/elimination reaction sequence, the compound can be used to synthesize hydroxybenzophenones. chemicalbook.com

Pyridine Synthesis: While direct examples with the fluorinated compound are specific, analogous β-ketoesters like ethyl benzoylacetate are widely used in Hantzsch-type pyridine syntheses and other MCRs to produce highly substituted pyridine derivatives. ajol.inforesearchgate.net These reactions typically involve an aldehyde, a β-ketoester, and a nitrogen source. The principles are directly applicable to this compound for creating fluorinated pyridine scaffolds.

Cyclization and Coupling Strategies

Beyond condensation with external reagents, the inherent functionality of the molecule allows for various cyclization and coupling reactions to build carbocyclic and heterocyclic systems.

Pyrone Synthesis: Direct cyclization of the keto ester can be employed to synthesize pyrone derivatives, which are six-membered heterocyclic rings containing an oxygen atom. chemicalbook.com

Methylenecyclopentane Formation: The compound serves as a precursor in Conia-ene reactions, a thermal or Lewis acid-catalyzed intramolecular reaction between an enolizable ketone and an alkyne, to form methylenecyclopentane derivatives. chemicalbook.com

Oxidative Cross-Coupling: It can participate in oxidative cross-coupling reactions with partners like indoles, facilitated by dioxygen activation, to create new C-C bonds and more complex indole-containing structures. chemicalbook.com

Hydrosilylation for Acyclic Complexity: In a Lewis base-catalyzed hydrosilylation reaction, the ketone function can be selectively reduced and modified. This process is utilized for the synthesis of α-acetoxy β-amino acid derivatives, demonstrating its utility in building complex acyclic molecules as well. chemicalbook.com

The following table summarizes the diverse derivatization strategies employed.

Reaction TypeKey Reagents/ConditionsResulting Structure Class
Domino ReactionBase-promotedHydroxybenzophenones chemicalbook.com
CyclizationAcid or heatPyrones chemicalbook.com
Conia-ene ReactionLewis acid or heatMethylenecyclopentanes chemicalbook.com
Oxidative Cross-CouplingIndoles, O₂ activationIndole-coupled products chemicalbook.com
Catalytic HydrosilylationLewis base, silaneα-acetoxy β-amino acid derivatives chemicalbook.com

These varied strategies underscore the importance of this compound as a foundational building block, enabling chemists to construct a wide array of complex molecular architectures suitable for further investigation in materials science and drug discovery.

Applications in Complex Molecule Synthesis and Intermediate Chemistry

Role as a Key Synthetic Intermediate

The compound's utility is most evident in its role as a key intermediate, a foundational molecule that is transformed through a series of reactions into more complex products. Its functional groups provide reactive sites for a variety of chemical transformations.

Ethyl 3-(4-fluorophenyl)-2-oxopropanoate holds considerable potential as a precursor in the synthesis of pharmaceutical intermediates, particularly for compounds with antihypertensive activity. This potential is primarily demonstrated through its eligibility as a core component in the synthesis of specific heterocyclic systems known to act as calcium channel blockers.

One of the most prominent examples is the Biginelli reaction, a one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). nih.govmdpi.com In this reaction, a β-ketoester, such as this compound, is condensed with an aldehyde and urea (B33335) (or thiourea). The resulting DHPM scaffold is a privileged structure in medicinal chemistry and is found in several drugs that manage hypertension. mdpi.commdpi.com The structure-activity relationship of these compounds often depends on the substitutions on the phenyl ring, making the 4-fluoro substitution of the parent compound particularly relevant for developing new analogues. nih.gov

Furthermore, the non-fluorinated analogue, ethyl benzoylpyruvate, is used to synthesize pyrazolo[3,4-b]pyridines. iau.irijarsct.co.in This class of compounds has been investigated for significant pharmacological activities, including acting as vasodilators and antihypertensive agents. iau.ir This demonstrates that the core structure of this compound is adept at forming heterocyclic systems that are actively explored for cardiovascular drug discovery.

In organic synthesis, a "building block" is a molecule whose chemical structure can be readily incorporated into a larger, more complex molecule. researchgate.net this compound serves this purpose effectively due to its distinct reactive sites. The β-ketoester moiety contains an active methylene (B1212753) group that is easily deprotonated, allowing it to participate in a wide range of carbon-carbon bond-forming reactions.

This reactivity enables its use in multi-component reactions to construct functionally substituted organic compounds. For instance, related ethyl benzoylpyruvate derivatives are used in one-pot reactions with aromatic aldehydes and primary amines to synthesize 5-Aryl-4-benzoyl-3-hydroxy-3-pyrrolin-2-ones. acs.org These reactions efficiently generate molecular complexity from simpler starting materials, highlighting the compound's value as a versatile building block for creating a diverse library of organic molecules.

Table 1: Physicochemical Properties of this compound

Contribution to the Synthesis of Diverse Heterocyclic Systems

The construction of heterocyclic compounds—cyclic molecules containing atoms of at least two different elements in their rings—is a cornerstone of medicinal chemistry. This compound and its close analogues are valuable substrates for synthesizing a variety of these systems.

As mentioned, its role in the Biginelli reaction leads to the formation of dihydropyrimidines, a six-membered heterocyclic system. nih.govmdpi.com Beyond this, the reactivity of the dicarbonyl system allows for cyclization reactions with different reagents to yield other important heterocyclic cores.

For example, the reaction of the closely related ethyl benzoylpyruvate with cyanoacetic acid hydrazide in acetic acid leads to the formation of pyrazolo[3,4-b]pyridine-4-carboxylates. iau.irijarsct.co.in This reaction proceeds through the formation of an intermediate which then undergoes intramolecular ring closure to yield the fused bicyclic heterocycle. iau.ir Additionally, α-oxoesters can participate in the Guareschi-Thorpe reaction with reagents like cyanoacetamide to prepare substituted 2-hydroxynicotinates, which are derivatives of pyridine.

Table 2: Examples of Heterocyclic Systems Synthesized from Ethyl 3-(Aryl)-2-oxopropanoate Precursors

Integration into Multi-Step Organic Synthesis Schemes

Multi-step organic synthesis involves the sequential transformation of simple starting materials into a more complex target molecule. The efficiency of such a sequence often relies on key intermediates that can be used to introduce significant structural features in a single, high-yielding step.

Spectroscopic and Structural Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For Ethyl 3-(4-fluorophenyl)-2-oxopropanoate, ¹H NMR spectroscopy reveals the presence of both keto and enol tautomers in solution.

The proton NMR (¹H NMR) spectrum, typically recorded in deuterated chloroform (CDCl₃), shows distinct signals for both the keto and enol forms, indicating a dynamic equilibrium between the two.

For the keto tautomer , the characteristic signals include a triplet corresponding to the methyl protons (-CH₃) of the ethyl group, a quartet for the methylene (B1212753) protons (-CH₂-) of the ethyl group, a singlet for the methylene protons adjacent to the two carbonyl groups, and multiplets for the aromatic protons.

For the enol tautomer , the spectrum displays a separate set of signals. Notably, a singlet appears at a downfield chemical shift, which is characteristic of an enolic hydroxyl proton (-OH). The vinylic proton signal also appears as a singlet. The signals for the ethyl group and the aromatic protons of the enol form are also observed with slight variations in their chemical shifts compared to the keto form.

The integration of these signals allows for the determination of the keto-enol tautomeric ratio in the solvent used for the analysis.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

TautomerFunctional GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
KetoEthyl -CH₃1.26Triplet7.2
Methylene (-COCH₂CO-)3.97Singlet-
Ethyl -CH₂-4.22Quartet7.2
Aromatic -CH7.13-7.19Multiplet-
Aromatic -CH7.96-8.01Multiplet-
EnolEthyl -CH₃1.34Triplet7.2
Ethyl -CH₂-4.27Quartet7.2
Vinylic =CH-5.61Singlet-
Aromatic -CH7.08-7.12Multiplet-
Aromatic -CH7.76-7.80Multiplet-
Enolic -OH12.62Singlet-

¹³C NMR spectroscopy further corroborates the structural assignment by providing information about the carbon framework of the molecule. The spectrum shows distinct resonances for the carbonyl carbons of the ketone and ester groups, the carbons of the aromatic ring (with characteristic splitting patterns due to fluorine coupling), and the carbons of the ethyl group for both tautomers.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and to gain insights into the fragmentation pathways of this compound. The compound has a molecular formula of C₁₁H₁₁FO₃, corresponding to a molecular weight of approximately 210.20 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 210. While a detailed experimental fragmentation pattern is not widely published, based on the structure and fragmentation of similar compounds, several key fragmentation pathways can be predicted.

A common fragmentation would involve the loss of the ethoxy group (-OCH₂CH₃) from the ester functionality, resulting in a fragment ion. Another likely fragmentation is the cleavage of the bond between the two carbonyl groups. The 4-fluorobenzoyl cation is an expected stable fragment.

Table 2: Predicted Mass Spectrometry Adducts for this compound

AdductCalculated m/z
[M+H]⁺211.0765
[M+Na]⁺233.0584
[M-H]⁻209.0619
[M+NH₄]⁺228.1030

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features.

The presence of two carbonyl groups (ketone and ester) will result in strong absorption bands in the region of 1650-1750 cm⁻¹. The exact positions of these bands can help distinguish between the two. The ester C=O stretch typically appears at a higher wavenumber (around 1735-1750 cm⁻¹) compared to the ketone C=O stretch (around 1680-1715 cm⁻¹), which may be influenced by conjugation with the aromatic ring.

The C-O stretching vibrations of the ester group will be visible in the 1000-1300 cm⁻¹ region. The spectrum will also feature C-H stretching vibrations for the aromatic and aliphatic protons just above and below 3000 cm⁻¹, respectively. The C-F stretching vibration of the fluorophenyl group is expected to appear as a strong band in the fingerprint region, typically around 1250-1000 cm⁻¹.

For the enol tautomer, a broad O-H stretching band would be expected in the region of 3200-3600 cm⁻¹, and the C=C stretching of the enol double bond would appear around 1650-1600 cm⁻¹.

Table 3: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)
C-H (Aromatic)3100-3000
C-H (Aliphatic)3000-2850
C=O (Ester)1750-1735
C=O (Ketone)1715-1680
C=C (Aromatic)1600-1450
C-O (Ester)1300-1000
C-F1250-1000
O-H (Enol, if present)3600-3200 (broad)

X-ray Diffraction Analysis for Solid-State Structural Elucidation

To date, no publicly available crystal structure data for this compound has been found in crystallographic databases. Such a study would be invaluable to confirm the solid-state tautomeric form (keto or enol), and to analyze intermolecular interactions, such as hydrogen bonding or stacking interactions, which govern the crystal packing. If the compound crystallizes in the enol form, X-ray diffraction would provide precise details about the intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.

Advanced Analytical Methodologies for Quantification and Purity Assessment

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is the cornerstone of analytical chemistry for separating and analyzing complex mixtures. For α-keto esters like ethyl 3-(4-fluorophenyl)-2-oxopropanoate, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of α-keto acids and their esters due to its versatility and wide applicability to non-volatile and thermally sensitive compounds. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for these analyses, employing a nonpolar stationary phase and a polar mobile phase. nih.gov

For analytical purposes, RP-HPLC coupled with an ultraviolet (UV) detector is frequently used to determine the purity of this compound. The method's parameters, such as mobile phase composition (typically a mixture of acetonitrile or methanol and water with pH modifiers like formic or phosphoric acid), flow rate, and column temperature, are optimized to achieve efficient separation from starting materials, by-products, and degradation products. nih.govpensoft.net In some cases, derivatization with reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) can be employed to create fluorescent derivatives, significantly enhancing detection sensitivity for α-keto acids. rsc.org

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate and purify larger quantities of the target compound. shimadzu.com This is essential for obtaining high-purity standards of this compound required for subsequent research and analysis. shimadzu.com

Table 1: Typical HPLC Parameters for the Analysis of α-Keto Esters and Related Compounds
ParameterTypical Setting/ValuePurpose/Comment
ColumnReversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)Standard for separating moderately polar to nonpolar compounds. pensoft.net
Mobile PhaseAcetonitrile:Water or Methanol:Water (with 0.1% Formic Acid)Gradient or isocratic elution is used to separate analytes. Acid improves peak shape. nih.govpensoft.net
Flow Rate0.5 - 1.5 mL/minOptimized for best separation efficiency and analysis time.
DetectionUV/Vis (e.g., 225-280 nm) or Fluorescence (with derivatization)UV detection is common for aromatic compounds; fluorescence offers higher sensitivity. pensoft.netrsc.org
Column Temperature25 - 40 °CControlled to ensure reproducible retention times. google.com
Injection Volume5 - 20 µLDepends on sample concentration and method sensitivity.

Gas Chromatography (GC) for Volatile Derivatives and Purity Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov While this compound may have sufficient volatility for direct GC analysis, α-keto esters are often analyzed after derivatization to improve their thermal stability and chromatographic properties. jmaterenvironsci.com A common derivatization technique is silylation, which converts active hydrogen atoms into trimethylsilyl (TMS) ethers, resulting in more volatile and less polar compounds suitable for GC analysis. jmaterenvironsci.com

GC coupled with a Flame Ionization Detector (GC-FID) is a robust and widely used method for purity assessment. nih.govscielo.br The FID provides a response that is proportional to the mass of carbon atoms, making it suitable for quantification with proper calibration. nih.gov For unequivocal identification of impurities or related substances, GC is often coupled with a Mass Spectrometer (GC-MS). jmaterenvironsci.comd-nb.info The mass spectrometer provides structural information, allowing for the confident identification of separated components based on their mass spectra. nih.gov

Table 2: Representative GC Parameters for Purity Analysis
ParameterTypical Setting/ValuePurpose/Comment
ColumnCapillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)A 5% phenyl-methylpolysiloxane phase is a versatile choice for a wide range of compounds. cipac.org
Carrier GasHelium or HydrogenUsed at a constant flow rate (e.g., 1 mL/min). jmaterenvironsci.com
Inlet Temperature250 - 300 °CEnsures rapid volatilization of the sample. nih.gov
Oven ProgramTemperature gradient (e.g., 80°C hold, then ramp 5-10°C/min to 300°C)Programmed to separate compounds with different boiling points. jmaterenvironsci.com
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)FID for quantification, MS for identification. cipac.org
Injection ModeSplit/SplitlessSplit mode is used for concentrated samples, splitless for trace analysis. cipac.org

Coupled Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in α-Keto Ester Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool in modern analytical and bioanalytical chemistry, offering unparalleled sensitivity and selectivity. mdpi.com This technique is particularly valuable in α-keto ester research for quantifying low levels of these compounds and their metabolites in complex biological matrices. researchgate.netnih.gov

The process involves separating the analyte from the matrix using HPLC, followed by ionization, typically with Electrospray Ionization (ESI), which is suitable for polar molecules like α-keto esters. mdpi.com The ionized molecules are then passed into a tandem mass spectrometer (MS/MS). In this setup, the first mass spectrometer selects the precursor ion (the ionized molecule of interest), which is then fragmented. The second mass spectrometer analyzes the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it requires a compound to have both the correct precursor ion mass and a specific fragmentation pattern to be detected. researchgate.netmdpi.com

Due to the inherent instability and polarity of some α-keto acids, derivatization is often employed prior to LC-MS/MS analysis to improve chromatographic retention, ionization efficiency, and stability. researchgate.netnih.govnih.gov This powerful methodology enables the simultaneous analysis of multiple α-keto acids and related metabolites in a single run. nih.gov

Development and Validation of Bioanalytical Methods for Related Molecular Entities

Bioanalytical method development and validation are crucial for accurately measuring drugs and their metabolites in biological matrices like plasma, serum, or urine. iajps.comijsat.org The validation process demonstrates that an analytical method is reliable and reproducible for its intended use, a requirement for pharmacokinetic and metabolic studies. nih.gov The validation is typically performed in accordance with guidelines from regulatory agencies. qps.com

A full bioanalytical method validation for a related α-keto ester would involve assessing several key parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. ijpsjournal.com

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. stmarys-ca.edu

Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte, which should be linear over a specific range. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the sample extraction process. researchgate.net

Matrix Effect: The influence of matrix components on the ionization of the analyte. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability). stmarys-ca.edu

Developing a robust bioanalytical method requires careful optimization of sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic conditions, and mass spectrometric parameters. iajps.com

Table 3: Key Parameters for Bioanalytical Method Validation
Validation ParameterDescriptionCommon Acceptance Criteria
AccuracyCloseness of measured values to the true value.Mean value should be within ±15% of the nominal value (±20% at LLOQ). nih.gov
PrecisionReproducibility of measurements under the same conditions.Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). nih.gov
LinearityThe range over which the method is accurate, precise, and linear.Correlation coefficient (r²) > 0.99. researchgate.net
SelectivityNo significant interfering peaks at the retention time of the analyte and internal standard.Response of interfering peaks <20% of LLOQ response. nih.gov
RecoveryEfficiency of the extraction procedure.Should be consistent, precise, and reproducible.
StabilityAnalyte stability under various conditions (freeze-thaw, bench-top, long-term).Mean concentration should be within ±15% of the nominal concentration. stmarys-ca.edu

Theoretical and Computational Chemistry Insights into Ethyl 3 4 Fluorophenyl 2 Oxopropanoate

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling of Ethyl 3-(4-fluorophenyl)-2-oxopropanoate would involve the computational construction of its three-dimensional structure. A crucial aspect of this would be the conformational analysis to identify the molecule's most stable spatial arrangements (conformers). This process typically involves rotating the single bonds within the molecule, particularly the C-C bonds of the propanoate chain and the bond connecting the phenyl ring to the chain, to map the potential energy surface.

Key dihedral angles, such as the one defined by the ester group relative to the adjacent ketone and the orientation of the 4-fluorophenyl group, would be systematically varied. The energy of each resulting conformation would be calculated to identify low-energy, stable structures. It is expected that steric hindrance and electronic interactions, such as dipole-dipole interactions between the carbonyl groups and the fluorine atom, would play a significant role in determining the preferred conformations. However, specific data on the relative energies and dihedral angles for the stable conformers of this compound are not available in published studies.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its synthesis or its reactions with various nucleophiles or electrophiles. For instance, the mechanism of its formation, potentially through a Claisen condensation or similar reaction, could be modeled.

Such studies would involve locating the transition state structures for each step of a proposed mechanism. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction's feasibility and rate. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict how fast a reaction will occur. For example, a Density Functional Theory (DFT) study could model the nucleophilic attack on one of the carbonyl carbons, mapping the energy profile of the reaction and identifying key intermediates and transition states. Despite the utility of these methods, specific computational studies detailing reaction mechanisms and transition state energies for this compound have not been found.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those using DFT or Hartree-Fock methods, provide fundamental insights into a molecule's electronic structure. For this compound, these calculations would reveal the distribution of electron density, the energies of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map.

These electronic properties are essential for predicting reactivity. The LUMO's energy and location indicate where the molecule is most susceptible to nucleophilic attack, likely one of the electron-deficient carbonyl carbons. The HOMO's energy and location suggest sites prone to electrophilic attack. The electrostatic potential map would visually highlight the electron-rich (negative potential, likely around the oxygen atoms) and electron-poor (positive potential) regions of the molecule. Reactivity indices, such as global electrophilicity and nucleophilicity, could also be calculated. While these are standard calculations, published values for this compound are not available.

In Silico Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic data, which can aid in the identification and characterization of compounds. For this compound, it is possible to calculate its expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

In silico NMR prediction involves calculating the magnetic shielding of each nucleus (¹H, ¹³C, ¹⁹F) and comparing it to a reference compound (like tetramethylsilane) to predict chemical shifts. nih.govnih.gov These calculations are highly dependent on the molecule's conformation, and often, a Boltzmann-weighted average of the shifts from the most stable conformers is used to obtain a final predicted spectrum.

Similarly, the vibrational frequencies of the molecule's bonds can be calculated to predict its IR spectrum. This would show characteristic peaks for the C=O stretches of the ketone and ester groups, C-F stretching, and aromatic C-H and C=C vibrations. While protocols for these predictions are well-developed, specific predicted spectra for this compound are not present in the surveyed literature.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(4-fluorophenyl)-2-oxopropanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via Claisen condensation or nucleophilic substitution. For example, refluxing ethyl 3-oxopropanoate derivatives with 4-fluorophenylmagnesium bromide in toluene/ether mixtures under nitrogen yields the target compound . Reaction optimization, such as using catalytic acetic acid (AcOH) and calcium sulfate (CaSO₄) as a desiccant, can improve yields by facilitating imine formation and suppressing side reactions . Solvent choice (e.g., ethanol vs. tetrahydrofuran) and temperature control (75–80°C) are critical for minimizing ester hydrolysis .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : The 4-fluorophenyl group exhibits distinct aromatic splitting patterns (e.g., doublets at δ ~7.2–7.8 ppm for para-substituted fluorine), while the carbonyl (C=O) and ester (COOEt) groups resonate at δ ~170–190 ppm in ¹³C NMR .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 224.0583 (C₁₁H₁₁FO₃) .
  • IR Spectroscopy : Stretching vibrations for ketone (≈1700 cm⁻¹) and ester (≈1250 cm⁻¹) groups validate the structure .

Advanced Research Questions

Q. How can reactive intermediates in the synthesis of this compound derivatives be stabilized and characterized?

During derivatization (e.g., forming acrylates or hydrazones), intermediates like enolates or Schiff bases are prone to hydrolysis. Stabilization strategies include:

  • Using anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) .
  • Trapping intermediates with trimethylsilyl chloride (TMSCl) for NMR analysis .
  • Time-resolved FTIR or in-situ Raman spectroscopy to monitor transient species .

Q. What mechanistic insights explain regioselectivity in cyclization reactions involving this compound?

In heterocycle synthesis (e.g., pyrimidines or indoles), the electron-withdrawing 4-fluorophenyl group directs nucleophilic attack to the α-keto position of the ester. Density Functional Theory (DFT) studies suggest that fluorine’s inductive effect lowers the LUMO energy at the ketone, favoring nucleophilic addition . Solvent polarity further modulates transition states, as seen in polar aprotic solvents (e.g., DMF) enhancing cyclization rates .

Q. How does the 4-fluorophenyl substituent influence the compound’s reactivity in multicomponent reactions?

The 4-fluorophenyl group enhances electrophilicity at the β-ketoester moiety, facilitating Knoevenagel condensations with aldehydes or amines. Comparative studies with non-fluorinated analogs show 2–3× faster reaction kinetics due to fluorine’s electron-withdrawing effect . However, steric hindrance from the fluorophenyl group can reduce yields in bulky substrates, necessitating optimized catalytic systems (e.g., Lewis acids like ZnCl₂) .

Methodological and Data Analysis Questions

Q. What chromatographic techniques are optimal for purifying this compound and its derivatives?

  • Flash Chromatography : Silica gel columns with ethyl acetate/hexane gradients (10–40% EtOAc) resolve ester derivatives effectively .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% trifluoroacetic acid) achieve >95% purity for bioactive analogs, with retention times ≈8–12 minutes .

Q. How can conflicting NMR data for structurally similar derivatives be resolved?

Discrepancies in splitting patterns (e.g., para vs. ortho fluorine effects) are resolved by:

  • 2D NMR (COSY, HSQC) : Correlating ¹H-¹³C couplings to confirm substitution patterns .
  • Variable Temperature NMR : Heating to 60°C reduces signal broadening caused by slow conformational exchange .

Applications in Drug Discovery

Q. What role does this compound play in synthesizing anticancer agents?

It serves as a precursor for methuosis-inducing compounds. For example, condensation with hydrazines forms pyrazole cores, which are further functionalized to disrupt cancer cell vacuolation pathways . In vitro assays (e.g., MTT on HeLa cells) show IC₅₀ values <10 µM for select derivatives .

Q. How is this compound utilized in protease inhibition studies?

Derivatives with α,β-unsaturated ketone motifs act as Michael acceptors, covalently binding to cysteine residues in protease active sites. Kinetic assays (e.g., fluorogenic substrates) reveal inhibitory constants (Kᵢ) in the nanomolar range for SARS-CoV-2 Mpro .

Safety and Handling

Q. What precautions are necessary when handling this compound?

While not classified as hazardous, prolonged exposure to the ester may cause respiratory irritation. Use fume hoods, nitrile gloves, and avoid contact with oxidizing agents. Waste disposal should follow EPA guidelines for halogenated organics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.